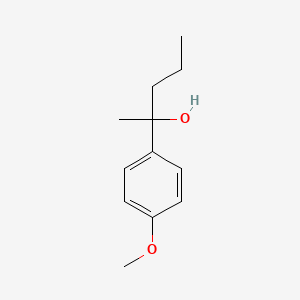

2-(4-Methoxyphenyl)-2-pentanol

Description

2-(4-Methoxyphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone substituted with a 4-methoxyphenyl group at the second carbon. The 4-methoxyphenyl group contributes aromaticity and electron-donating effects, while the pentanol chain influences hydrophobicity and steric interactions. Such compounds are often explored in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable solubility and reactivity .

Properties

IUPAC Name |

2-(4-methoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLCUVNFASRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-pentanol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)-2-pentanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(4-Methoxyphenyl)-2-pentanone.

Reduction: 2-(4-Methoxyphenyl)-pentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pentanol backbone provides hydrophobic interactions that can enhance the compound’s stability and solubility in biological systems.

Comparison with Similar Compounds

4-Methoxy-4-methyl-2-pentanol

- Structure: A branched alcohol with a methoxy and methyl group at the fourth carbon of the pentanol chain.

- Physical Properties: Limited data available, but its discontinuation (as noted in ) suggests challenges in synthesis or stability. Applications: Not recommended for fragrance or flavor use due to safety considerations .

4-Methyl-2-pentanol

- Structure : A secondary alcohol with a methyl group at C3.

- Thermodynamic Data: Boiling point and solubility data from NIST () indicate lower boiling points (e.g., ~135°C) compared to aromatic analogs due to weaker intermolecular forces. Applications: Commonly used as a solvent or intermediate in organic reactions .

2-(4-Methoxyphenyl)-1-phenylethanol

- Structure : Features a 4-methoxyphenyl group and an additional benzyl moiety.

- Key Differences: The presence of a phenylethanol group enhances aromatic stacking interactions but reduces solubility in polar solvents. Synthetic Relevance: Used in pharmaceutical intermediates, highlighting the role of methoxyphenyl groups in bioactive molecules .

4-Methyl-1-phenyl-2-pentanone

- Structure : A ketone derivative with a phenyl group at C1 and methyl at C4.

- Key Differences: The ketone functional group increases electrophilicity, enabling reactions like condensations, unlike the alcohol group in 2-(4-Methoxyphenyl)-2-pentanol. Applications: Used in fragrance formulations (FEMA 2740) and as a fungicide intermediate (e.g., metconazole synthesis) .

Comparative Data Table

Research Findings and Implications

- Reactivity: The 4-methoxyphenyl group in 2-(4-Methoxyphenyl)-2-pentanol likely enhances resistance to oxidation compared to aliphatic alcohols like 4-methyl-2-pentanol .

- Synthetic Challenges: Branched analogs (e.g., 4-Methoxy-4-methyl-2-pentanol) face discontinuation due to synthesis difficulties, suggesting that 2-(4-Methoxyphenyl)-2-pentanol may require optimized catalytic methods for scalable production .

Biological Activity

2-(4-Methoxyphenyl)-2-pentanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxyphenyl)-2-pentanol features a methoxy group attached to a phenyl ring, with a pentanol backbone. This configuration allows for various interactions with biological molecules, enhancing its potential efficacy in therapeutic applications.

The biological activity of 2-(4-Methoxyphenyl)-2-pentanol is primarily attributed to its interactions with specific enzymes and receptors. The methoxy group can engage in hydrogen bonding, while the hydrophobic pentanol chain contributes to the compound's stability and solubility in biological systems. Preliminary studies suggest that this compound may modulate several biochemical pathways, although detailed mechanisms are still under investigation.

Biological Activities

Research has indicated that 2-(4-Methoxyphenyl)-2-pentanol exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anti-inflammatory Effects : Studies have suggested that 2-(4-Methoxyphenyl)-2-pentanol may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, indicating moderate activity against specific types of cancer cells .

Comparative Analysis

To understand the uniqueness of 2-(4-Methoxyphenyl)-2-pentanol, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(4-Methoxyphenyl)-2-butanol | Butanol derivative | Antimicrobial, anti-inflammatory |

| 2-(4-Methoxyphenyl)-2-butanone | Ketone derivative | Moderate cytotoxicity |

| 4-(4-Methoxyphenyl)-1-butanol | Alcohol derivative | Limited biological activity |

The unique structural features of 2-(4-Methoxyphenyl)-2-pentanol contribute to its distinct biological profile compared to these similar compounds.

Case Studies

Several case studies have documented the biological effects of 2-(4-Methoxyphenyl)-2-pentanol:

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects, particularly against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values ranging from 50 to 100 μM .

- Anti-inflammatory Response : In a model of acute inflammation, administration of 2-(4-Methoxyphenyl)-2-pentanol reduced edema significantly compared to controls, suggesting its potential use as an anti-inflammatory agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.